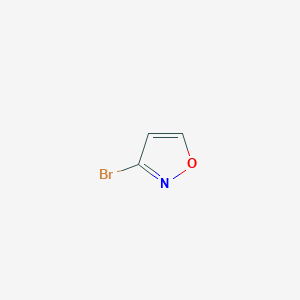
3-Bromoisoazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromoisoxazole derivatives involves several innovative methodologies. A notable procedure for synthesizing 3-aminoisoxazoles starts with the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base, followed by an oxidation step to yield 3-aminoisoxazoles in high yields (Girardin et al., 2009). Additionally, the regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, highlighting the versatility of bromoisoxazoles in heterocyclic chemistry (Dadiboyena et al., 2007).
Molecular Structure Analysis
Spectral studies and crystal structure analysis provide detailed insights into the molecular structure of 3-bromoisoxazole derivatives. For instance, the crystal structure of a specific 3-bromophenyl isoxazole derivative was characterized, revealing important dihedral angles and stabilizing interactions which are crucial for understanding the compound's reactivity (Sreenatha et al., 2017).
Chemical Reactions and Properties
3-Bromoisoxazoles exhibit a wide range of chemical reactivities, such as nucleophilic aromatic substitution reactions. An example is the microwave-promoted amination of 3-bromoisoxazoles, which, despite their inertness under thermal conditions, proceed efficiently under microwave irradiation with phosphazene bases (Moore et al., 2004).
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
El isoazol es una unidad heterocíclica de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . Es significativo en el campo del descubrimiento de fármacos .
Estrategias de Síntesis Ecológicas
Las técnicas de síntesis de isoazol se están desarrollando para que sean más ecológicas. La mayoría de los métodos sintéticos emplean Cu(I) o Ru(II) como catalizadores para la reacción de cicloadición (3 + 2) . Sin embargo, debido a las desventajas asociadas con las reacciones catalizadas por metales, como los altos costos, la baja abundancia, la toxicidad, la generación significativa de residuos y la dificultad para separarlos de las mezclas de reacción, se están desarrollando rutas sintéticas alternativas sin metales .
Aplicaciones Anticancerígenas
Los andamios de isoazol funcionalizados muestran diferentes actividades biológicas como anticancerígenas . Los derivados de 3-Bromo-Isoxazolina se han probado por sus efectos sobre las células de adenocarcinoma ductal pancreático .
Inhibición de la Enzima GAPDH
Los derivados de 3-Bromo-Isoxazolina inhiben la enzima gliceraldehído-3-fosfato deshidrogenasa (GAPDH) en células PDAC, desencadenando la autofagia y la muerte celular apoptótica . GAPDH, una enzima glucolítica tetramérica clave, ha despertado una atención considerable en los últimos años como un posible objetivo farmacológico en condiciones patológicas en las que el flujo glucolítico tiene un papel crucial .
Aplicaciones Antioxidantes
Los andamios de isoazol han mostrado actividad antioxidante , lo que puede ser beneficioso en varias condiciones de salud relacionadas con el estrés oxidativo.
Aplicaciones Antibacterianas y Antimicrobianas
Los andamios de isoazol también han demostrado actividades antibacterianas y antimicrobianas
Mecanismo De Acción
Target of Action
Isoxazole and its derivatives have been found to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . In particular, 3-Bromoisoxazole has been identified as an inhibitor of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells, making it a potential target for anticancer therapies .
Mode of Action
It is known that the compound binds to and inhibits the activity of gapdh . This inhibition disrupts the glycolytic pathway, which is crucial for the energy production in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromoisoxazole is glycolysis, due to its inhibition of GAPDH . By inhibiting GAPDH, 3-Bromoisoxazole disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key step in the glycolytic pathway . This disruption can lead to a decrease in ATP production, which can inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The properties of isoxazole and its derivatives suggest that they may have good bioavailability .
Result of Action
The inhibition of GAPDH by 3-Bromoisoxazole leads to a disruption in the glycolytic pathway, resulting in decreased ATP production . This can lead to the induction of cell death in cancer cells, which rely heavily on glycolysis for energy production . Therefore, 3-Bromoisoxazole may have potential as an anticancer agent .
Action Environment
The efficacy and stability of 3-Bromoisoxazole, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the target cells . .
Safety and Hazards
3-Bromoisoxazole is harmful if swallowed . In case of accidental ingestion, it is advised to rinse the mouth and seek immediate medical attention . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is flammable and poses a moderate fire hazard when exposed to heat or flame .
Direcciones Futuras
There is a growing interest in the potential application of synthesized bioactive compounds, including 3-Bromoisoxazole, in the field of drug discovery . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules, including 3-Bromoisoxazole, is highly desirable to accelerate the drug discovery program .
Propiedades
IUPAC Name |
3-bromo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMPHUXGZCDVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552852 | |
| Record name | 3-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111454-71-8 | |
| Record name | 3-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 3-Bromoisoxazole?
A: 3-Bromoisoxazole serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of bromine, making it amenable to various transformations. For example, it acts as a precursor for synthesizing β-Ketonitriles [] and functionalized 1-benzoxepins [, ]. The synthesis of 1-benzoxepins proceeds through a tandem ring-opening/cyclocondensation reaction involving aldehyde-containing 3-bromoisoxazoles [, ].
Q2: Can you provide an example of a specific compound synthesized from 3-Bromoisoxazole and its application?
A: Researchers successfully synthesized (±)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide using 3-Bromoisoxazole as an intermediate [, ]. This compound, also known as AMPA, is an excitatory amino acid with significant importance in neuroscience research [].
Q3: How can the reactivity of 3-Bromoisoxazole be enhanced for further chemical transformations?
A: Studies have explored the use of microwave irradiation to promote the amination of 3-bromoisoxazoles [, ]. This method allows for the efficient introduction of amine groups, further expanding the synthetic utility of these compounds.
Q4: Are there any pharmaceutical applications of 3-Bromoisoxazole derivatives?
A: Research indicates that certain derivatives of isoxazole, including those potentially synthesized from 3-Bromoisoxazole, show promise in treating Irritable Bowel Syndrome (IBS) []. Specifically, compounds like 2-(di-n-propylamino)-8-(3-bromoisoxazole-5-yl)-1,2,3,4-tetrahydronaphthalene have been investigated for this purpose [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)










